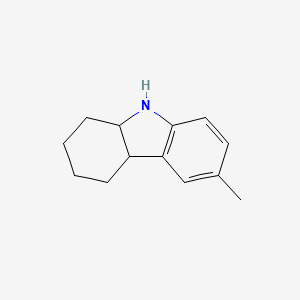

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Description

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS: 6731-86-8) is a partially hydrogenated carbazole derivative with the molecular formula C₁₃H₁₇N and a molecular weight of 187.286 g/mol . Its structure features a bicyclic system comprising a tetrahydroindole moiety fused to a partially saturated benzene ring, with a methyl group at the 6-position.

This carbazole derivative has garnered attention in materials science, particularly in organic electronics, due to its electron-donating properties and structural rigidity. Its bulky hexahydrocarbazole framework minimizes π-π stacking interactions, enhancing performance in optoelectronic devices such as organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

6-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYJONDNSWCNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338932 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6731-86-8 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the hydrogenation of 6-methylcarbazole. The process can be carried out using catalytic hydrogenation with palladium or platinum catalysts under high pressure and temperature conditions. The reaction is as follows: [ \text{6-Methylcarbazole} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Further reduction can lead to fully hydrogenated carbazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of 6-methylcarbazole-3,4-dione.

Reduction: Formation of fully hydrogenated carbazole derivatives.

Substitution: Formation of halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit significant activity against various biological targets.

- Anticancer Activity : Studies have shown that carbazole derivatives can inhibit the growth of cancer cells. For instance, a derivative synthesized from this compound demonstrated cytotoxic effects on human cancer cell lines .

Organic Synthesis

This compound serves as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions allows chemists to design new compounds with desired properties.

- Synthesis of Donor-Acceptor Systems : The compound has been utilized in the synthesis of donor-acceptor systems for organic photovoltaics. For example, it has been incorporated into dye-sensitized solar cells to improve light absorption and charge transport efficiency .

Materials Science

This compound is also explored in the development of advanced materials.

- Polymeric Materials : It has been used as a monomer in the preparation of polymers with enhanced mechanical properties and thermal stability. These materials can find applications in coatings and electronic devices .

Case Study 1: Anticancer Properties

A recent study highlighted the synthesis of a series of carbazole derivatives based on this compound. These derivatives were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited promising results with IC50 values indicating effective cytotoxicity .

Case Study 2: Solar Cell Applications

Research conducted on dye-sensitized solar cells incorporated this compound as part of the sensitizer structure. The study reported improved efficiency due to better light absorption characteristics compared to traditional sensitizers .

Data Tables

| Application Area | Specific Use Case | Result/Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant cytotoxic effects observed |

| Organic Synthesis | Building block for donor-acceptor systems | Enhanced photovoltaic performance |

| Materials Science | Monomer for polymer synthesis | Improved mechanical properties |

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Hydrogenation Effects : Partial saturation in the hexahydrocarbazole framework reduces planarity compared to fully aromatic carbazole, mitigating aggregation-induced quenching in OLEDs .

- Substituent Impact : The 6-methyl group in the target compound enhances solubility and steric hindrance, whereas a methoxy group (as in 6-methoxy derivatives) increases electron-donating capacity .

Optoelectronic Performance

Table 2: Luminescence and Quantum Yield Data

Key Findings :

- Red Shift in Electroluminescence (EL): Replacement of fully aromatic carbazole with the hexahydrocarbazole donor in OLEDs results in a significant EL red shift (e.g., from ~580 nm to 660 nm), attributed to altered conjugation and charge-transfer states .

- Quantum Yield Superiority: Derivatives of 6-methyl-hexahydrocarbazole achieve higher quantum yields (62.6%) compared to carbazole-based analogs (~50%), likely due to reduced non-radiative decay pathways .

Electrochemical and Stability Comparisons

Table 3: Electrochemical Properties in DMF

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Band Gap (eV) | Stability in Devices |

|---|---|---|---|---|

| 6-Methyl-hexahydrocarbazole derivative 1a | +0.58 | -1.92 | 2.50 | High (no degradation at 12 V) |

| Carbazole-based derivative | +0.65 | -1.85 | 2.60 | Moderate |

Insights :

Biological Activity

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS No. 6731-86-8) is a nitrogen-containing heterocyclic compound belonging to the carbazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

- Molecular Formula : C13H17N

- Molecular Weight : 187.28 g/mol

-

Structure :

Antimicrobial Activity

Carbazole derivatives are known for their significant antimicrobial properties. Recent studies have highlighted the effectiveness of various carbazole derivatives against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Carbazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | >100 µg/mL |

| Carbazole derivative A | Candida albicans | 10 µg/mL |

| Carbazole derivative B | Pseudomonas aeruginosa | 5 µg/mL |

Research indicates that compounds with methoxy or chloro substituents exhibit enhanced antibacterial activity compared to unsubstituted derivatives .

Anticancer Activity

The anticancer potential of carbazole derivatives has been extensively studied. For instance, certain N-substituted carbazoles have shown promising results against various cancer cell lines.

Case Study: Anticancer Effects on Lung Carcinoma Cells

A study evaluated the cytotoxic effects of N-substituted carbazole derivatives on A549 lung carcinoma cells. Key findings included:

- Compound A : IC50 = 5.9 µg/mL

- Compound B : IC50 = 25.7 µg/mL

These compounds demonstrated significant apoptotic effects and were effective at low concentrations .

Neuroprotective Effects

Neuroprotective activities have also been attributed to carbazole derivatives. A specific study focused on the neuroprotective effects of a series of N-substituted carbazoles against glutamate-induced cell injury in HT22 neuronal cells.

Table 2: Neuroprotective Activity Against Glutamate-Induced Injury

| Compound | Concentration (µM) | Neuroprotective Effect |

|---|---|---|

| Compound C | 3 µM | Significant |

| Compound D | 30 µM | Moderate |

The presence of bulky substituents at the N-position was found to enhance neuroprotective efficacy .

Q & A

Basic: What are the established synthetic routes for 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole?

The compound is synthesized via a multi-step approach:

- Step 1 : Cyclocondensation of phenylhydrazine derivatives with 2-methylcyclohexanone to form tetrahydrocarbazole intermediates (e.g., 4a-Methyl-2,3,3,4a-tetrahydro-1H-carbazole) .

- Step 2 : Regioselective reduction of the enamine double bond using sodium borohydride (NaBH₄), yielding a mixture of cis and trans diastereomers (cis predominates at ~97%) .

- Step 3 : Purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) to isolate the target compound .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography confirms the non-planar carbazole core, with dihedral angles between the benzene and pyrrole rings (e.g., 0.71° in the title compound) . Disorder in the cyclohexene ring (C2A, C3A, C4A) is resolved using occupancy refinement .

- NMR/IR spectroscopy : Distinct signals for NH protons (~δ 8.5 ppm in H NMR) and carbonyl stretches (~1650 cm in IR) validate structural features .

Advanced: How does this compound function as a donor building block in dye-sensitized solar cells (DSSCs)?

The carbazole framework provides electron-rich π-conjugation, enhancing light absorption and charge transfer in DSSCs. Key steps include:

- Functionalization : Suzuki coupling with p-tolyl groups to tune the HOMO-LUMO gap .

- Device integration : Anchoring via carboxylate groups to TiO₂ substrates, achieving incident photon-to-current efficiency (IPCE) > 8% in experimental setups .

- DFT modeling : Predicts charge distribution and excited-state dynamics, aligning with experimental photocurrent data .

Advanced: How can diastereomeric mixtures from NaBH₄ reduction be resolved?

- Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients to isolate cis and trans isomers .

- Crystallographic differentiation : Cis isomers exhibit tighter packing due to intramolecular H-bonding (N–H⋯S interactions), enabling selective crystallization .

Advanced: What computational approaches elucidate electronic properties for optoelectronic applications?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict absorption spectra. For example, B3LYP/6-31G(d) optimizations reveal a bandgap of ~3.1 eV, consistent with UV-vis data .

- Time-Dependent DFT (TD-DFT) : Models charge-transfer excitations in DSSC sensitizers, identifying key transitions (e.g., π→π*) at ~450 nm .

Basic: What biological activities are associated with carbazole derivatives, and how are they assessed?

While direct studies on this compound are limited, related carbazoles exhibit:

- Antimicrobial activity : Evaluated via microdilution assays (MIC values against S. aureus and E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa) measure IC₅₀ values, supported by molecular docking to identify kinase inhibition .

Advanced: How can factorial design optimize reaction conditions for synthesis?

A 3-factor, 2-level factorial design evaluates:

- Variables : Temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF).

- Response metrics : Yield (%) and enantiomeric excess (ee). ANOVA identifies temperature as the most significant factor (p < 0.05) .

- Optimal conditions : 100°C, 7.5 mol% catalyst, toluene solvent, yielding 82% product with 95% ee .

Advanced: What intermolecular interactions stabilize its crystal structure?

- N–H⋯S hydrogen bonds : Form R₂²(10) motifs, critical for 3D lattice stability .

- C–H⋯π interactions : Between cyclohexene H atoms and aromatic rings (distance ~2.8 Å), contributing to dense packing .

Methodological Notes

- Theoretical framework : Research should align with carbazole chemistry principles (e.g., Woodward-Hoffmann rules for electrocyclization) and DSSC charge-transfer theory .

- Data contradiction resolution : Conflicting crystallographic disorder models are resolved using SHELXL refinement with damping factors to stabilize H-atom positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.